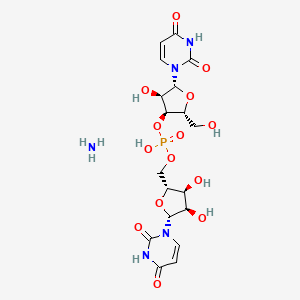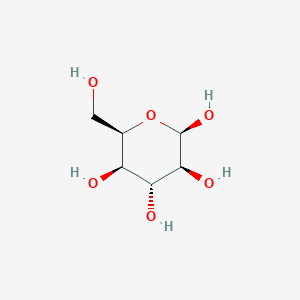
(2R,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, commonly known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a monosaccharide with the molecular formula C6H12O6. This compound is a primary source of energy for living organisms and plays a crucial role in cellular respiration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-glucose can be synthesized through various methods, including the hydrolysis of starch. The hydrolysis process involves breaking down starch into simpler sugars using acids or enzymes. One common method is the acid hydrolysis of starch using hydrochloric acid under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrially, D-glucose is produced from starch through enzymatic hydrolysis. The process involves the use of enzymes such as alpha-amylase and glucoamylase to convert starch into glucose. This method is preferred due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
D-glucose undergoes several types of chemical reactions, including:
Oxidation: D-glucose can be oxidized to form gluconic acid or glucaric acid.
Reduction: Reduction of D-glucose yields sorbitol, a sugar alcohol.
Substitution: D-glucose can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst is used for reduction.
Substitution: Reagents such as acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products Formed
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
Aplicaciones Científicas De Investigación
D-glucose has extensive applications in scientific research, including:
Chemistry: Used as a standard for calibrating instruments and in various chemical reactions.
Biology: Essential for studying cellular respiration and metabolic pathways.
Medicine: Used in intravenous solutions to provide energy to patients.
Industry: Employed in the production of biofuels, food additives, and pharmaceuticals.
Mecanismo De Acción
D-glucose exerts its effects by participating in glycolysis and the citric acid cycle, which are crucial metabolic pathways for energy production. It is transported into cells via glucose transporters and is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis.
Comparación Con Compuestos Similares
Similar Compounds
D-fructose: Another monosaccharide with a similar structure but different functional groups.
D-galactose: Similar in structure but differs in the arrangement of hydroxyl groups.
Uniqueness
D-glucose is unique due to its role as the primary energy source in most organisms. Its ability to be easily metabolized and its involvement in essential metabolic pathways make it distinct from other similar compounds.
Propiedades
Número CAS |
7283-02-5 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6-/m1/s1 |
Clave InChI |
WQZGKKKJIJFFOK-FDROIEKHSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


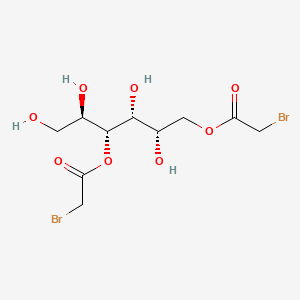

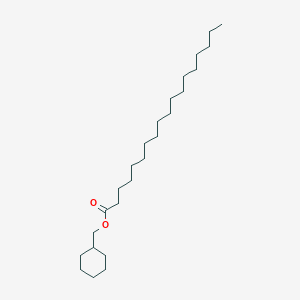



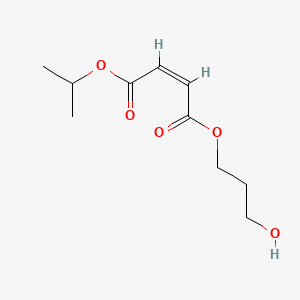
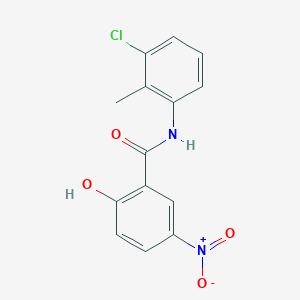

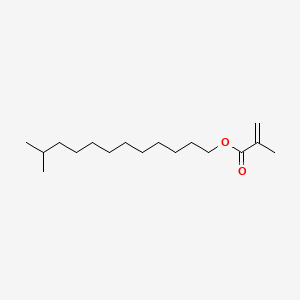
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)
